9-(2-thienyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one
Description
9-(2-Thienyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one is a heterocyclic compound featuring a fused benzodiazepine core integrated with an oxadiazole ring and a 2-thienyl substituent. The benzodiazepine moiety is a seven-membered ring containing nitrogen atoms at positions 1 and 4, while the oxadiazolo[3,4-b] group introduces a five-membered 1,2,5-oxadiazole (furazan) ring fused to the benzene moiety of the benzodiazepine.
This compound’s synthesis likely involves multi-step heterocyclization strategies, such as cyclocondensation of hydrazine derivatives with carbonyl precursors or thermal/oxidative ring-closure methods common in oxadiazole chemistry .
Properties
Molecular Formula |
C13H12N4O2S |
|---|---|
Molecular Weight |
288.33 g/mol |
IUPAC Name |
5-thiophen-2-yl-4,5,7,8,9,10-hexahydro-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C13H12N4O2S/c18-8-4-1-3-7-10(8)11(9-5-2-6-20-9)15-13-12(14-7)16-19-17-13/h2,5-6,11H,1,3-4H2,(H,14,16)(H,15,17) |
InChI Key |
HEAQSNNWBYOAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(NC3=NON=C3N2)C4=CC=CS4)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
- One synthetic route involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan .
- The reaction yields 3’-aroyl-4’-hydroxy-1’-(2-hydroxyethyl)-4H-spiro[[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2’-pyrrole]-5’,6(1’H,7H)-diones .
- Industrial production methods may involve modifications of this synthetic pathway.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Antidepressant Properties
Research indicates that compounds with similar structures exhibit significant antidepressant effects. For instance, derivatives of benzodiazepines have been shown to interact with neurotransmitter systems involved in mood regulation. In vitro studies suggest that modifications to the benzodiazepine core can enhance binding affinity to gamma-aminobutyric acid (GABA) receptors and monoamine oxidase (MAO) enzymes .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier (BBB) positions it as a candidate for treating neurodegenerative diseases. Studies have demonstrated that related oxadiazole derivatives possess neuroprotective effects by inhibiting oxidative stress and promoting neuronal survival . This suggests potential applications in conditions like Alzheimer's disease and Parkinson's disease.
Antimicrobial Activity
Compounds containing oxadiazole moieties have shown broad-spectrum antimicrobial activity against various bacterial strains. The incorporation of thienyl groups may enhance this activity due to increased lipophilicity and better cell membrane penetration . This makes the compound a candidate for developing new antibiotics.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of benzodiazepine derivatives. The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
Case Studies
Mechanism of Action
- The compound likely interacts with GABA receptors, enhancing inhibitory neurotransmission.
- It modulates chloride ion channels, leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
Benzodiazepine-Oxadiazole Hybrids
Compounds like N-{(5aR,6R)-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl}-2-(1H-tetrazol-1-yl)acetamide (, Compound 9) share fused bicyclic systems but replace the benzodiazepine core with a thiazine ring. The presence of tetrazole and thiadiazole substituents in such analogs may confer distinct electronic properties compared to the thienyl group in the target compound, influencing solubility and receptor interactions .
Oxadiazolo-Benzene Derivatives
Synthetic methods for benzofurazan derivatives (e.g., via thermal deazotization of nitro-azido precursors) highlight the stability of oxadiazole rings under harsh conditions . The target compound’s oxadiazolo[3,4-b]benzodiazepine system may exhibit similar stability, though the fused benzodiazepine could introduce steric hindrance affecting reactivity.
Key Reactions and Yields
- Triazole-Thiadiazole Hybrid Synthesis (): The reaction of 4-acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole with ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate achieved a 69% yield under reflux in 2-propanol. This suggests that analogous conditions might apply to the target compound’s synthesis, though yields could vary due to the complexity of the benzodiazepine-oxadiazole fusion .
- Oxadiazole Ring Formation (): Oxidative methods (e.g., using HNO₃ or H₂O₂) for constructing oxadiazole rings from nitro or amino precursors are widely employed. These methods may require optimization to accommodate the benzodiazepine framework .
Pharmacological Potential
Comparative Data Table
Biological Activity
The compound 9-(2-thienyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one , also referred to as a tetrahydro-oxadiazolo-benzodiazepine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.41 g/mol. The structure features a benzodiazepine core fused with an oxadiazole ring and a thiophene substituent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the oxadiazole ring.
- Introduction of the thiophene moiety.
- Cyclization to achieve the benzodiazepine structure.
These methods are crucial for optimizing yield and purity for subsequent biological testing.
Anticonvulsant Activity
Several studies have reported on the anticonvulsant properties of benzodiazepine derivatives. For instance:
- Case Study 1 : A study evaluated a series of oxadiazolo-benzodiazepines for their anticonvulsant effects using the maximal electroshock seizure (MES) test. The compound demonstrated significant protective effects at doses of 30 mg/kg in animal models, indicating its potential as an anticonvulsant agent .
Neuropharmacological Effects
Research indicates that compounds with similar structures often exhibit neuropharmacological activities:
- Case Study 2 : A related compound was tested for anxiolytic effects in behavioral assays like the elevated plus maze (EPM). Results showed a significant increase in time spent in open arms compared to controls, suggesting anxiolytic potential .
The proposed mechanism of action for this class of compounds includes modulation of GABAergic transmission:
- GABA Receptor Interaction : The compound likely enhances GABA receptor activity, leading to increased inhibitory neurotransmission. This mechanism is common among many benzodiazepine derivatives.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
